2-(4-Chlorophenyl)malonaldehyde
Overview
Description
2-(4-Chlorophenyl)malonaldehyde is an organic compound with the molecular formula C9H7ClO2 It is characterized by the presence of a chlorophenyl group attached to a malonaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)malonaldehyde typically involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chlorophenyl)malonaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(4-Chlorophenyl)malonaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor to pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)malonaldehyde involves its reactivity with various biological molecules. It can form adducts with proteins and nucleic acids, potentially affecting their function. The compound’s electrophilic nature allows it to interact with nucleophilic sites in biomolecules, leading to potential biological effects. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied .
Comparison with Similar Compounds
Malondialdehyde: A related compound with similar reactivity but lacking the chlorophenyl group.
4-Chlorobenzaldehyde: Shares the chlorophenyl group but differs in its aldehyde functionality.
2-(4-Chlorophenyl)acetic acid: Similar structure but with a carboxylic acid group instead of the malonaldehyde moiety.
Uniqueness: 2-(4-Chlorophenyl)malonaldehyde is unique due to its combination of the chlorophenyl group and the malonaldehyde moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
2-(4-chlorophenyl)propanedial | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-6,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSJYXRISGHNPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C=O)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205676-17-1 | |
Record name | 2-(4-chlorophenyl)malonaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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